2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide is a synthetic organic compound that belongs to the quinoline class of chemicals. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide typically involves multi-step organic reactions. One common method might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are often employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce tetrahydroquinoline compounds.
Scientific Research Applications
2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The piperazine moiety might enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the piperazine and ethylphenyl groups, potentially resulting in different biological activities.
4-(4-Methyl-1-piperazinyl)quinoline: Similar structure but without the ethylphenyl group.
2-(4-Ethylphenyl)quinoline: Lacks the piperazine group.
Uniqueness
The presence of both the 4-ethylphenyl and 4-methyl-1-piperazinyl groups in the quinoline core makes 2-(4-Ethylphenyl)-4-(4-methyl-1-piperazinyl)quinoline hydrobromide unique. These groups may confer specific biological activities or enhance the compound’s pharmacokinetic properties.
Properties
CAS No. |
853349-59-4 |
---|---|
Molecular Formula |
C22H26BrN3 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-4-(4-methylpiperazin-1-yl)quinoline;hydrobromide |
InChI |
InChI=1S/C22H25N3.BrH/c1-3-17-8-10-18(11-9-17)21-16-22(25-14-12-24(2)13-15-25)19-6-4-5-7-20(19)23-21;/h4-11,16H,3,12-15H2,1-2H3;1H |
InChI Key |
QJGYGYDDYYYMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.